molecular formula C12H11NO4 B035524 (1-Cyano-2-ethoxy-2-oxoethyl) benzoate CAS No. 19788-59-1

(1-Cyano-2-ethoxy-2-oxoethyl) benzoate

Cat. No.: B035524
CAS No.: 19788-59-1
M. Wt: 233.22 g/mol
InChI Key: PMUPRIZMXFGFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Cyano-2-ethoxy-2-oxoethyl) benzoate, also known as CEOB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (1-Cyano-2-ethoxy-2-oxoethyl) benzoate is not well understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell wall and membrane.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and does not exhibit any significant side effects. It has been found to be well-tolerated in animal studies. This compound has also been shown to have a high affinity for metal ions, which makes it a potential candidate for metal ion detection in biological systems.

Advantages and Limitations for Lab Experiments

One of the advantages of using (1-Cyano-2-ethoxy-2-oxoethyl) benzoate in lab experiments is its low toxicity profile. It is also easy to synthesize and has a high yield. However, this compound is not readily soluble in water, which makes it difficult to use in aqueous solutions. Additionally, this compound has a short half-life, which limits its use in long-term experiments.

Future Directions

For the use of (1-Cyano-2-ethoxy-2-oxoethyl) benzoate in scientific research include the development of new anticancer drugs, the use of this compound as a fluorescent probe, and the synthesis of new polymers.

Synthesis Methods

The synthesis of (1-Cyano-2-ethoxy-2-oxoethyl) benzoate involves the reaction of ethyl cyanoacetate with benzoyl chloride in the presence of triethylamine. The reaction takes place at room temperature and produces this compound as a white crystalline solid. The yield of this compound can be improved by using different solvents and reaction conditions.

Scientific Research Applications

(1-Cyano-2-ethoxy-2-oxoethyl) benzoateA has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, antifungal, and antibacterial properties. (1-Cyano-2-ethoxy-2-oxoethyl) benzoate has also been used as a fluorescent probe for detecting metal ions in biological systems. Additionally, this compound has been used as a cross-linking agent for the synthesis of polymers.

Properties

19788-59-1

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

(1-cyano-2-ethoxy-2-oxoethyl) benzoate

InChI

InChI=1S/C12H11NO4/c1-2-16-12(15)10(8-13)17-11(14)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3

InChI Key

PMUPRIZMXFGFCO-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C#N)OC(=O)C1=CC=CC=C1

Canonical SMILES

CCOC(=O)C(C#N)OC(=O)C1=CC=CC=C1

Origin of Product

United States

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